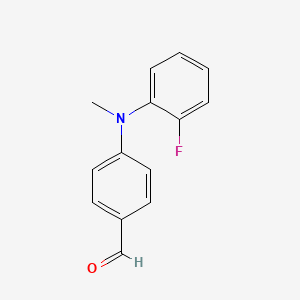

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde

Descripción

Propiedades

IUPAC Name |

4-(2-fluoro-N-methylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-16(14-5-3-2-4-13(14)15)12-8-6-11(10-17)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPGKWLKXSILIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination Method

One of the most common and efficient methods to prepare 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde is via reductive amination of 4-aminobenzaldehyde with 2-fluorobenzaldehyde derivatives followed by methylation of the amino group.

- Step 1: Condensation of 4-aminobenzaldehyde with 2-fluorobenzaldehyde to form an imine (Schiff base).

- Step 2: Reduction of the imine using a mild reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) to yield the secondary amine.

- Step 3: Methylation of the secondary amine using methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke reaction) to produce the N-methylated amine.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine formation | Stirring in ethanol or methanol, room temp | Avoids aldehyde polymerization |

| Reduction | NaBH4 in methanol or ethanol, 0-25 °C | Mild, selective reduction |

| Methylation | Methyl iodide, base (e.g., K2CO3), reflux | Efficient N-methylation |

This method offers good yields and high purity products with controlled reaction times and temperatures.

Nucleophilic Aromatic Substitution (SNAr)

Another approach involves nucleophilic aromatic substitution on a 4-halobenzaldehyde derivative with 2-fluoroaniline derivatives, followed by methylation.

- Step 1: React 4-fluorobenzaldehyde or 4-chlorobenzaldehyde with 2-fluoroaniline under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO) to form the amino-substituted benzaldehyde.

- Step 2: Methylate the resulting secondary amine as described above.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| SNAr reaction | 2-Fluoroaniline, K2CO3, DMF, 80-120 °C | Requires elevated temperature |

| Methylation | Methyl iodide or formaldehyde/formic acid | Standard methylation methods |

This method is less commonly used due to harsher conditions but can be advantageous for certain substrate scopes.

Purification and Characterization

- Purification: Typically involves recrystallization from solvents such as ethanol or ethyl acetate, or chromatographic techniques (silica gel column chromatography).

- Characterization: Confirmed by NMR (proton and fluorine), IR spectroscopy (aldehyde C=O stretch), and mass spectrometry.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 4-Aminobenzaldehyde, 2-fluorobenzaldehyde, NaBH4, methyl iodide | Room temp to reflux, mild reducing agent | High selectivity, mild conditions | Multi-step, requires careful control of aldehyde |

| Nucleophilic Aromatic Substitution | 4-Halobenzaldehyde, 2-fluoroaniline, K2CO3, DMF | Elevated temp (80-120 °C) | Direct C-N bond formation | Harsher conditions, possible side reactions |

Research Findings and Notes

- The presence of the fluorine atom on the phenyl ring influences the electron density and reactivity, often enhancing nucleophilicity and stability of intermediates.

- Methylation of the amino group is crucial for the final compound’s biological activity and chemical properties.

- Sodium borohydride is preferred over stronger reducing agents to avoid reduction of the aldehyde group.

- Solvent choice impacts reaction rates and purity; polar protic solvents favor imine formation, while polar aprotic solvents favor SNAr reactions.

- Crystallization methods significantly improve purity, which is critical for subsequent biological or synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-((2-Fluorophenyl)(methyl)amino)benzoic acid.

Reduction: 4-((2-Fluorophenyl)(methyl)amino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is being investigated as a lead candidate for developing new therapeutic agents. Its structural characteristics suggest potential efficacy in targeting various diseases, including:

- Cancer : Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis. The incorporation of fluorine can enhance metabolic stability and bioavailability.

- Neurological Disorders : Research indicates that derivatives of this compound may inhibit key pathways involved in neurodegenerative diseases, including Alzheimer's disease, by modulating the release of β-amyloid peptides .

- Inflammatory Diseases : The compound's ability to interact with specific biological targets could be harnessed to develop anti-inflammatory drugs.

Synthetic Methodologies

The synthesis of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde can be achieved through various methods, including:

- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate amines and aldehydes.

- Fluorination Techniques : The fluorinated phenyl group can be introduced using selective fluorination reagents, which enhance the compound's pharmacological properties.

Recent studies have demonstrated the biological activity of compounds related to 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde:

- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The hydrophobic nature of the alkyl chain contributes to their effectiveness.

- Anticancer Activity : Preliminary data indicate that modifications to the benzaldehyde core can lead to enhanced anticancer properties. For instance, structural analogs have been tested for their ability to inhibit cancer cell proliferation.

Case Study 1: Anticancer Activity Testing

A study evaluating various derivatives of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde found that certain modifications led to a significant reduction in tumor growth in in vitro models. The derivatives were tested against several cancer cell lines, revealing IC50 values in the low micromolar range.

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with higher hydrophobicity exhibited stronger antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL depending on the bacterial strain tested .

Mecanismo De Acción

The mechanism of action of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Amino Group

4-(Ethyl(methyl)amino)benzaldehyde (CAS: 1878180-24-5)

- Structure : Replaces the 2-fluorophenyl group with an ethyl group.

- Properties : The ethyl group increases steric bulk but lacks the electron-withdrawing effect of fluorine. This reduces lipophilicity (logP ≈ 1.8 vs. 2.2 for the target compound) and may lower metabolic stability due to easier oxidation of the ethyl chain .

- Applications : Used as an intermediate in dyes and agrochemicals, where fluorine’s electronic effects are less critical .

4-(Isopropyl(phenyl)amino)benzaldehyde (CAS: 502990-49-0)

- Structure: Features an isopropyl-phenylamino group.

- Properties : The bulky isopropyl and phenyl groups reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to the target compound’s fluorophenyl group, which balances lipophilicity and solubility .

- Synthesis : Requires multi-step protection-deprotection strategies, unlike the more straightforward routes for fluorinated analogs .

Fluorine vs. Other Halogens

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

- Structure : Bromine replaces fluorine at the methyl position.

- Properties: Bromine’s higher atomic weight and polarizability increase molecular reactivity (e.g., SN2 susceptibility). However, it raises toxicity concerns, as brominated compounds often exhibit genotoxicity .

- Stability : Less stable under physiological conditions compared to the C-F bond, which resists hydrolysis .

4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde (CAS: 92-10-4)

Aromatic Substitution Patterns

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde (Rosiglitazone Intermediate)

- Structure: Incorporates a pyridinylamino-ethoxy chain.

- Electronic Effects : The pyridine ring enhances basicity (pKa ~4.5) and hydrogen-bonding capacity, contrasting with the neutral fluorophenyl group in the target compound. This difference impacts receptor binding in antidiabetic applications .

- Synthesis : Requires Raney nickel-catalyzed reduction, a step avoided in fluorinated analog synthesis .

4-(4-Bromobenzyloxy)benzaldehyde (CAS: Not specified)

Pharmacological Relevance

- ARN5187 : A neuroprotective agent synthesized from 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. The piperazine group introduces basicity, improving blood-brain barrier penetration compared to the target compound’s fluorophenyl group .

- N'-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide (5k): Exhibits 98.6% HPLC purity and potent antimycobacterial activity. The pyridinyl group’s planar structure enhances π-π stacking, unlike the fluorophenyl group’s steric effects .

Actividad Biológica

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of a fluorinated phenyl group and a methylamino substituent enhances its reactivity and biological profile, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde is . The structure features a benzaldehyde moiety with a methylamino group and a fluorinated phenyl ring, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 179.19 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances the compound's metabolic stability and binding affinity to target proteins, potentially influencing enzyme activity and cellular signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, compounds with fluorinated benzamide derivatives have shown selective inhibition against histone deacetylases (HDACs), which are critical in cancer progression. A study highlighted that fluorinated benzamide derivatives exhibited IC50 values as low as 1.30 µM against HepG2 liver cancer cells, indicating potent antiproliferative effects .

In Vitro Studies

In vitro assays have demonstrated that 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde can induce apoptosis in cancer cell lines. For example, when tested on HepG2 cells, the compound significantly increased apoptosis rates compared to control groups. Flow cytometry results showed a dose-dependent increase in apoptotic cells following treatment .

Comparative Analysis

To understand the unique properties of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Methyl(phenyl)amino)benzaldehyde | C_{10}H_{11}N O | Lacks fluorine; simpler structure |

| 2-Fluoroaniline | C_{7}H_{6}F N | A simpler amine without the aldehyde group |

| 2-Fluorobenzaldehyde | C_{7}H_{5}F O | Aldehyde without amino functionality |

| 4-(Aminomethyl)phenol | C_{8}H_{11}N O | Contains an amino group; lacks fluorine |

The presence of both a fluorinated phenyl group and a methylamino substituent distinguishes 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde from these compounds, potentially enhancing its reactivity and biological activity .

Case Studies

- Antitumor Efficacy : A study involving the synthesis of fluorinated benzamide derivatives demonstrated that these compounds could effectively inhibit HDAC enzymes, leading to reduced tumor growth in xenograft models . The introduction of fluorine was found to improve the metabolic stability and selectivity of these inhibitors.

- Apoptosis Induction : Another investigation into the apoptotic effects of related compounds revealed that they could significantly elevate apoptosis rates in various cancer cell lines, suggesting that structural modifications like those in 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde may enhance these effects .

Q & A

Q. What are the established synthetic routes for 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde, and what reaction conditions optimize yield?

A common method involves reductive amination between 2-fluoro-N-methylaniline and 4-formylbenzoic acid derivatives. Key steps include:

- Reaction Setup : Use a polar aprotic solvent (e.g., DMF) under inert gas (N₂) to prevent oxidation .

- Catalysis : Employ sodium cyanoborohydride or other mild reducing agents to stabilize the aldehyde group while forming the C–N bond .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product, typically yielding 60–75% .

Q. How can the structural integrity of 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde be validated post-synthesis?

Combine spectroscopic and crystallographic methods :

- NMR : Confirm the presence of the aldehyde proton (δ ~9.8–10.2 ppm) and fluorophenyl aromatic signals (δ ~6.5–7.5 ppm) .

- X-ray Diffraction : Resolve the molecular geometry using SHELX programs (e.g., SHELXL for refinement). The fluorophenyl and benzaldehyde moieties typically form a dihedral angle of ~78°, validated by hydrogen bonding (e.g., C–H···O interactions) .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

Key properties include:

- Solubility : Moderately soluble in DMSO and chloroform; poorly soluble in water (<1 mg/mL at 25°C) .

- Stability : Light-sensitive (store in amber vials at –20°C). The aldehyde group is prone to oxidation; stabilize with antioxidants like BHT during storage .

Advanced Research Questions

Q. How do conflicting crystallographic and spectroscopic data arise in characterizing this compound, and how can they be resolved?

Discrepancies often stem from:

- Dynamic Effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray). For example, solution-state NMR may show averaged signals, while X-ray reveals specific conformers .

- Methodological Adjustments : Use variable-temperature NMR to probe dynamic behavior and compare with DFT-optimized geometries . Cross-validate with IR spectroscopy (aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What strategies enhance the compound’s bioactivity in enzyme inhibition studies, given its fluorophenyl moiety?

The 2-fluorophenyl group improves target binding via:

- Hydrophobic Interactions : Engages with enzyme pockets (e.g., kinase ATP-binding sites).

- Electron-Withdrawing Effects : Fluorine increases electrophilicity of adjacent groups, enhancing covalent or polar interactions .

Methodology : - Perform SAR studies by synthesizing analogs with varying substituents (e.g., Cl, CF₃) on the phenyl ring.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) workflows :

- Optimize the molecular structure using B3LYP/6-31G(d) to identify electrophilic sites (e.g., aldehyde carbon).

- Calculate Fukui indices to predict regioselectivity in reactions with amines or Grignard reagents .

- Validate with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .

Q. What are the implications of intermolecular interactions (e.g., CH-π, hydrogen bonds) on its solid-state properties?

Intermolecular forces influence:

- Crystallinity : CH-π interactions (distance ~3.1–3.5 Å) stabilize crystal packing, critical for X-ray quality .

- Melting Point : Strong hydrogen bonds (e.g., O···H–C) elevate melting points (>150°C) compared to non-polar analogs .

Experimental Approach : - Compare DSC thermograms of polymorphs.

- Hirshfeld surface analysis quantifies interaction contributions .

Q. What safety protocols are recommended given limited toxicological data for this compound?

Adopt precautionary measures :

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact .

- First Aid : For skin exposure, wash with soap/water for 15+ minutes; for ocular contact, irrigate with saline for 10–15 minutes .

- Waste Disposal : Incinerate in certified facilities to avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.